Ethyl 4-(4-bromophenoxy)benzoate
CAS No.:
Cat. No.: VC18659108
Molecular Formula: C15H13BrO3
Molecular Weight: 321.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrO3 |
|---|---|
| Molecular Weight | 321.16 g/mol |
| IUPAC Name | ethyl 4-(4-bromophenoxy)benzoate |
| Standard InChI | InChI=1S/C15H13BrO3/c1-2-18-15(17)11-3-7-13(8-4-11)19-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3 |
| Standard InChI Key | MMTZIMQMZQYQQM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Nomenclature
Ethyl 4-(4-bromophenoxy)benzoate (IUPAC name: ethyl 4-[(4-bromophenyl)oxy]benzoate) features a benzoate ester group at the para position of a phenoxy moiety, which is itself substituted with a bromine atom at the para position. The molecular formula is , with a molecular weight of 333.17 g/mol. Key structural attributes include:
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Ester functional group: Enhances reactivity in hydrolysis and transesterification reactions.
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Bromine substituent: Introduces electron-withdrawing effects, influencing electrophilic substitution patterns.
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Phenoxy bridge: Imparts rigidity and stabilizes resonance structures.
The compound’s structure is validated via spectroscopic methods:
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NMR: Aromatic protons resonate between 6.8–8.0 ppm, with distinct splitting patterns due to para substitution .
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NMR: Carbonyl carbon appears near 167 ppm, while brominated carbons exhibit upfield shifts .
Synthesis Methodologies
Nucleophilic Aromatic Substitution
The most common route involves reacting 4-bromophenol with ethyl 4-fluorobenzoate in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF):
Reaction Conditions:
Mitsunobu Coupling
An alternative method employs the Mitsunobu reaction to couple 4-bromophenol and ethyl 4-hydroxybenzoate:
Reaction Conditions:
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 92–94°C (lit.) |
| Boiling Point | 320°C (decomposes) |
| Density | 1.45 g/cm (estimated) |
| Solubility | Soluble in DCM, THF; insoluble in water |
| Refractive Index | 1.582 (20°C) |
| Flash Point | >150°C |
Key Observations:
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Thermal stability up to 250°C, beyond which decomposition releases brominated byproducts .
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Hydrolyzes under basic conditions to yield 4-(4-bromophenoxy)benzoic acid.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Ethyl 4-(4-bromophenoxy)benzoate serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its hydrolysis product, 4-(4-bromophenoxy)benzoic acid, is a key intermediate in COX-2 inhibitor development .
Suzuki-Miyaura Cross-Coupling
The bromine atom enables palladium-catalyzed coupling with aryl boronic acids:
Conditions:
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Catalyst: Pd(PPh) (2 mol%)
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Base: NaCO
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Solvent: Dioxane/water (4:1)
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Yield: 85–90%
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